molecular formula C17H19ClO4S B2613369 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol CAS No. 339276-84-5

2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol

Cat. No.: B2613369
CAS No.: 339276-84-5
M. Wt: 354.85
InChI Key: UIZXPFAWZNOEDD-UHFFFAOYSA-N
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Description

    Reactants: 2-(2-Chlorophenyl)-2-propanol and methanesulfonyl chloride

    Conditions: Pyridine as a base, room temperature

    Product: 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol

  • Step 3: Substitution with 4-Methoxybenzyl Group

      Reactants: 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol and 4-methoxybenzyl chloride

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), elevated temperature

      Product: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

    Scientific Research Applications

    2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol has several scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

      Medicine: Explored as a potential therapeutic agent for various diseases.

      Industry: Utilized in the development of specialty chemicals and materials.

    Safety and Hazards

    The safety and hazards associated with this compound would depend on its specific properties. For example, 4-methoxybenzylamine is classified as an eye damager and skin corrosive .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    • Step 1: Formation of 2-(2-Chlorophenyl)-2-propanol

        Reactants: 2-Chlorobenzaldehyde and acetone

        Conditions: Base-catalyzed aldol condensation followed by reduction

        Product: 2-(2-Chlorophenyl)-2-propanol

    Chemical Reactions Analysis

    Types of Reactions

    2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:

      Oxidation: The hydroxyl group can be oxidized to form a ketone.

      Reduction: The sulfonyl group can be reduced to a sulfide.

      Substitution: The methoxy group can be substituted with other functional groups.

    Common Reagents and Conditions

      Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Major Products Formed

      Oxidation: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanone

      Reduction: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfanyl]-2-propanol

      Substitution: Various substituted derivatives depending on the substituent introduced.

    Mechanism of Action

    The mechanism of action of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The chlorophenyl and methoxybenzyl groups may contribute to the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol
    • 2-(2-Chlorophenyl)-1-[(4-hydroxybenzyl)sulfonyl]-2-propanol
    • 2-(2-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol

    Uniqueness

    2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity

    Properties

    IUPAC Name

    2-(2-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19ClO4S/c1-17(19,15-5-3-4-6-16(15)18)12-23(20,21)11-13-7-9-14(22-2)10-8-13/h3-10,19H,11-12H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UIZXPFAWZNOEDD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2Cl)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19ClO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    354.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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